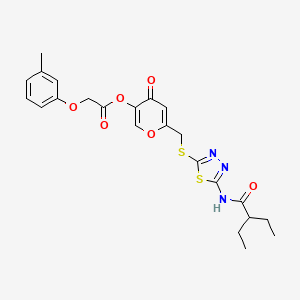
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of aniline and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Oxazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride in lab experiments is its high yield of synthesis. It is also relatively easy to work with and has a long shelf life. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride. One area of research could be the development of new synthetic methods for the compound, potentially leading to higher yields or more efficient reactions. Another area of research could be the investigation of its potential anti-tumor and anti-inflammatory properties in vivo. Additionally, further studies could be conducted to elucidate its mechanism of action and potential interactions with DNA.
Synthesemethoden
The synthesis of 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride involves the reaction of 2-methyl-3-nitroaniline with 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the dihydrochloride salt of the compound. The yield of the synthesis is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. It has also been studied for its potential use as a fluorescent probe for the detection of DNA. In addition, it has been investigated for its potential anti-tumor and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
2-methyl-3-(1,3-oxazol-2-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;;/h2-6H,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHFTNLOBBMIQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2390918.png)



![1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B2390923.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide](/img/structure/B2390924.png)

![1,3-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2390928.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2390931.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2390935.png)